molecular formula C6H11NO B1652604 5-Oxaspiro[2.4]heptan-1-amine CAS No. 1514737-94-0

5-Oxaspiro[2.4]heptan-1-amine

Cat. No.: B1652604
CAS No.: 1514737-94-0
M. Wt: 113.16
InChI Key: FLOYYDIKPNIDQQ-UHFFFAOYSA-N
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Description

5-Oxaspiro[2.4]heptan-1-amine (CAS: 1514737-94-0) is a spirocyclic amine with the molecular formula C₆H₁₁NO and a molecular weight of 113.16 g/mol . Its structure features a spiro junction between a cyclopropane ring and an oxolane (tetrahydrofuran) ring, with an amine group at position 1 (Figure 1). This compound is a key intermediate in pharmaceutical and agrochemical synthesis due to its rigid bicyclic framework, which enhances stereochemical control in reactions.

Properties

CAS No.

1514737-94-0

Molecular Formula

C6H11NO

Molecular Weight

113.16

IUPAC Name

5-oxaspiro[2.4]heptan-2-amine

InChI

InChI=1S/C6H11NO/c7-5-3-6(5)1-2-8-4-6/h5H,1-4,7H2

InChI Key

FLOYYDIKPNIDQQ-UHFFFAOYSA-N

SMILES

C1COCC12CC2N

Canonical SMILES

C1COCC12CC2N

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Purity : Commercial batches are typically ≥95% pure, though specific grades (e.g., industrial) may vary .
  • Availability : While some suppliers list it as discontinued (e.g., CymitQuimica) , others like Hairui Chem and Enamine Ltd. offer custom synthesis or derivatives .

Comparison with Structurally Similar Compounds

Spirocyclic amines are valued for their conformational rigidity and diverse reactivity. Below is a detailed comparison of 5-Oxaspiro[2.4]heptan-1-amine with analogous compounds:

Spirocyclic Amines with Varied Heteroatoms

(a) 5-Azaspiro[2.4]heptan-1-amine

  • Structure : Replaces the oxygen atom in the oxolane ring with nitrogen.
  • Example : (1S,3R)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride (CAS: 150736-21-3) .
    • Molecular Formula : C₆H₁₄Cl₂N₂
    • Molecular Weight : 185.09 g/mol
    • Applications : Used in enantioselective catalysis and as a chiral building block for CNS-targeting drugs.

(b) 6-Oxaspiro[2.5]octan-1-amine (CAS: 1250756-65-0)

  • Structure : Larger spiro system (octane core) with a six-membered oxolane ring.
  • Molecular Formula: C₇H₁₃NO
  • Molecular Weight : 127.18 g/mol
  • Key Difference : Increased ring size enhances solubility but reduces steric hindrance compared to the heptane-based analog.

Functionalized Derivatives

(a) 5-Oxaspiro[2.4]heptan-4-one (CID: 10975442)

  • Structure : Ketone derivative at position 3.
  • Molecular Formula : C₆H₈O₂
  • Reactivity : The carbonyl group enables nucleophilic additions (e.g., Grignard reactions), unlike the primary amine in this compound.

(b) 5-Oxaspiro[2.4]heptan-1-ylmethanol

  • Structure : Hydroxymethyl substitution at position 1 .
  • Applications : Used in polymer chemistry for crosslinking reactions.

Benzyl-Substituted Analogs

(a) (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride (CAS: 2155805-89-1)

  • Molecular Formula : C₁₃H₂₀Cl₂N₂
  • Molecular Weight : 275.21 g/mol
  • Key Feature : Benzyl group enhances lipophilicity, making it suitable for blood-brain barrier penetration in neuroactive compounds.

(b) (R)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine (CAS: 144282-40-6)

  • Molecular Formula : C₁₃H₁₈N₂
  • Enantioselectivity : The (R)-configuration shows distinct binding affinities in receptor studies compared to the (S)-isomer.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Applications
This compound 1514737-94-0 C₆H₁₁NO 113.16 ≥95% Pharmaceutical intermediates
(1S,3R)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride 150736-21-3 C₆H₁₄Cl₂N₂ 185.09 ≥97% Chiral catalysts, CNS drugs
6-Oxaspiro[2.5]octan-1-amine 1250756-65-0 C₇H₁₃NO 127.18 Pharma grade Biocatalysis, APIs
5-Oxaspiro[2.4]heptan-4-one 10975442 C₆H₈O₂ 112.13 N/A Organic synthesis
(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride 2155805-89-1 C₁₃H₂₀Cl₂N₂ 275.21 ≥95% Neuropharmacology

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